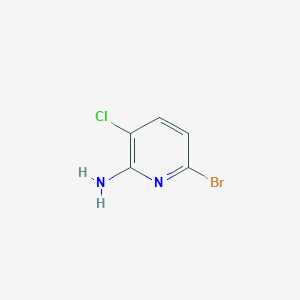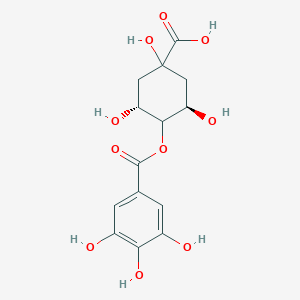
4-O-Galloylquinic acid
Vue d'ensemble
Description
4-O-Galloylquinic acid is a quinic acid gallate that can be isolated from Quercus stenophylla . It is structurally related to chlorogenic acids (caffeoylquinic acids (CQAs)), where the quinic acid core is esterified to caffeic acid units .
Synthesis Analysis
The synthesis of 4-O-Galloylquinic acid involves the esterification of quinic acid with gallic acid moieties . The process involves the use of reversed-phase liquid chromatography (RP-LC) and hydrophilic interaction chromatography (HILIC) methods hyphenated to diode array detection and ion mobility (IM) high-resolution mass spectrometry (HR-MS) .
Molecular Structure Analysis
The molecular structure of 4-O-Galloylquinic acid is characterized by the presence of depsidic bonds formed between gallic acid units . These compounds show a characteristic shoulder at 300 nm in their UV spectra, which increases in intensity with the number of depsidic bonds .
Chemical Reactions Analysis
The chemical reactions involving 4-O-Galloylquinic acid are complex and involve a number of isomeric gallic acid derivatives and gallotannins . The synergy between IM and UV data provides a simple means to determine the number of depsidic bonds and thus to distinguish between positional isomers .
Applications De Recherche Scientifique
Antioxidant Properties
4-O-Galloylquinic acid exhibits potent antioxidant activity due to its galloyl moiety. It scavenges free radicals, protecting cells and tissues from oxidative damage. Researchers have explored its potential in preventing age-related diseases, such as neurodegenerative disorders and cardiovascular conditions .
Antiviral Activity
Recent research has highlighted the antiviral potential of 4-O-Galloylquinic acid. It shows inhibitory effects against certain viruses, including HIV. Scientists are exploring its role in developing novel antiviral therapies .
Metabolic Health
Galloylquinic acids influence glucose metabolism and insulin sensitivity. 4-Galloylquinic acid may help regulate blood sugar levels, making it relevant for diabetes management. Additionally, it could play a role in weight management and metabolic syndrome prevention.
These applications highlight the versatility and therapeutic potential of 4-O-Galloylquinic acid. Researchers continue to explore its multifaceted effects, and its unique structural features make it an exciting subject for further investigation. 🌟
Mécanisme D'action
Target of Action
4-O-Galloylquinic acid, also known as 4-Galloylquinic acid, is a quinic acid gallate . It has been found to exhibit antioxidative activity , suggesting that its primary targets could be reactive oxygen species (ROS) in the body. ROS are molecules that play a role in cell signaling and homeostasis. When their concentrations increase due to factors like stress or disease, they can cause damage to cells .
Mode of Action
Its antioxidative activity suggests that it may interact with ros, neutralizing them and preventing them from causing cellular damage . Additionally, it has been found to inhibit HIV replication in infected H9 lymphocytes , suggesting that it may interact with components of the HIV virus, inhibiting its ability to replicate.
Biochemical Pathways
By neutralizing ROS, it could potentially modulate these pathways, reducing oxidative stress and inflammation .
Result of Action
The antioxidative activity of 4-O-Galloylquinic acid suggests that it may help protect cells from damage caused by ROS . This could potentially have beneficial effects in conditions characterized by oxidative stress and inflammation. Additionally, its ability to inhibit HIV replication suggests that it could potentially have antiviral effects .
Propriétés
IUPAC Name |
(3R,5R)-1,3,5-trihydroxy-4-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)19)12(20)24-11-8(17)3-14(23,13(21)22)4-9(11)18/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22)/t8-,9-,11?,14?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYBSNRRBNHPNK-LPSXRXAPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological activity of 4-O-Galloylquinic acid reported in these studies?
A1: 4-O-Galloylquinic acid has demonstrated anti-inflammatory effects by acting as an inhibitor of nuclear factor-κappa B (NF-κB). [, , ] This mechanism is highlighted in studies investigating the effects of Rosae Rugosae Flos (RRF) extract on acute lung infection. []
Q2: Has 4-O-Galloylquinic acid been isolated from any plant sources?
A2: Yes, 4-O-Galloylquinic acid has been identified and isolated from several plant species. The provided research highlights its presence in Rosae Rugosae Flos, [] Alchornea trewioides leaves, [] and Geranium macrorrhizum. []
Q3: Besides anti-inflammatory activity, does 4-O-Galloylquinic acid exhibit other potentially beneficial properties?
A3: Research suggests that 4-O-Galloylquinic acid, alongside other quinic acid derivatives, possesses antioxidant activity. [] This was determined through Oxygen Radical Absorbance Capacity (ORAC) assays.
Q4: How does the structure of 4-O-Galloylquinic acid contribute to its biological activities?
A4: While the provided research doesn't delve into specific structure-activity relationships for this compound, it's known that the presence and position of the galloyl group on the quinic acid core are crucial for its interaction with biological targets and subsequent activities. Further studies focusing on modifications of the galloyl and quinic acid moieties would be needed to elucidate specific structure-activity relationships.
Q5: What analytical techniques are commonly used to identify and quantify 4-O-Galloylquinic acid?
A5: The research primarily uses Ultra-Performance Liquid Chromatography coupled with Quadrupole/Time of Flight Mass Spectrometry (UPLC-Q/TOF MS) to identify and characterize 4-O-Galloylquinic acid within complex plant extracts. [, ] This technique allows for separation and detection based on both chromatographic properties and mass-to-charge ratios, enabling precise identification.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




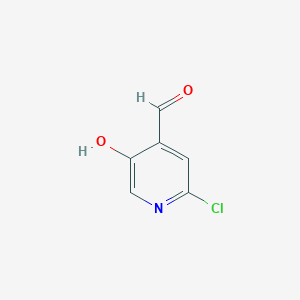
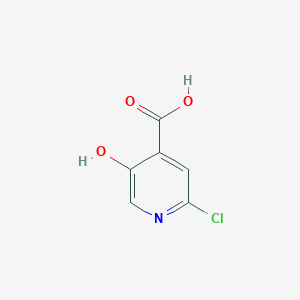
![[1-(4-Methylpyridin-2-yl)cyclopropyl]methanamine](/img/structure/B3026692.png)
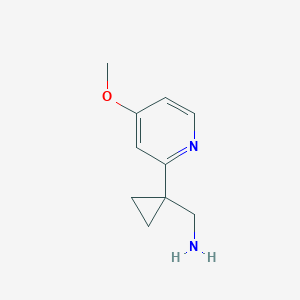
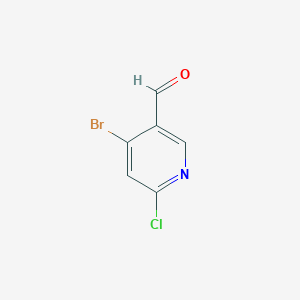



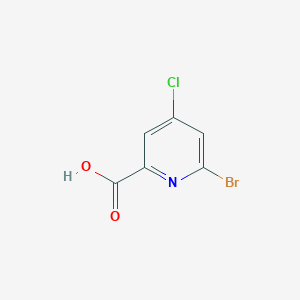

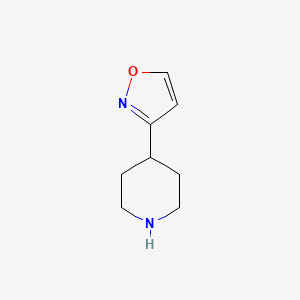
![5-Tert-butyl 2-ethyl 6,7-dihydrofuro[3,2-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B3026705.png)
